molecular formula C22H18N2O2 B2660019 (E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide CAS No. 324540-66-1

(E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide

Cat. No.: B2660019
CAS No.: 324540-66-1
M. Wt: 342.398
InChI Key: HVKJIKMLNGTGOS-CPNJWEJPSA-N
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Description

“(E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide” is a type of acrylamide compound. It is related to 2-CYANO-3-(5-P-TOLYL-FURAN-2-YL)-ACRYLIC ACID, which has a linear formula of C15H11NO3 .


Molecular Structure Analysis

The molecular structure of related compound 2-CYANO-3-(5-P-TOLYL-FURAN-2-YL)-ACRYLIC ACID has a linear formula of C15H11NO3 . For a more detailed molecular structure analysis, specialized software or databases would be needed.


Chemical Reactions Analysis

The compound has been studied for its effects on α7 nicotinic acetylcholine receptors . It has been found to have concurrent potentiating and inhibitory effects that can be isolated and observed under appropriate recording conditions .

Scientific Research Applications

Green Organic Chemistry Synthesis

A notable application involves the green organic chemistry synthesis of similar compounds, such as E-2-cyano-3(furan-2-yl) acrylamide, under microwave radiation. This process benefits from the use of filamentous marine and terrestrial-derived fungi for enantioselective ene-reduction, highlighting an environmentally friendly approach to chemical synthesis. The use of fungi like Penicillium citrinum and Aspergillus sydowii for biotransformation processes exemplifies the integration of biological systems into chemical synthesis, leading to compounds with stereogenic centers valuable in drug development and materials science (Jimenez et al., 2019).

Heterocyclic Chemistry

The compound is also relevant in the field of heterocyclic chemistry, where it can participate in the synthesis of new types of spiro compounds through addition and cyclization reactions. Such compounds have potential applications in developing new materials and molecules with unique optical and electronic properties, contributing to advances in organic electronics and photonics (Huang & Wamhoff, 1984).

Molecular Rearrangements

Another area of application involves molecular rearrangements where similar compounds undergo transformation to produce novel organic structures. These transformations can lead to the development of new synthetic methodologies, contributing to the synthesis of complex molecules for pharmaceuticals and agrochemicals (Yokoyama et al., 1985).

Mechanism of Action

The compound acts as a positive allosteric modulator of the α7 nicotinic receptor . It has been proposed that positive allosteric modulators (PAMs) of α7 nAChRs may represent an alternative strategy to that based on orthosteric agonists .

Future Directions

The compound and its effects on α7 nicotinic acetylcholine receptors have been studied in the context of cognitive deficits and negative-like symptoms in a rat model of schizophrenia . The findings suggest that α7-PAMs could be used either alone or in combination with antipsychotics for schizophrenia therapy . This indicates potential future directions for research and therapeutic applications.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-7-9-18(10-8-16)21-12-11-20(26-21)13-19(14-23)22(25)24-15-17-5-3-2-4-6-17/h2-13H,15H2,1H3,(H,24,25)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKJIKMLNGTGOS-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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